D-(+)-Galactosamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of D-(+)-Galactosamine hydrochloride and its derivatives has been explored through various chemical pathways. An efficient synthesis of D-galactosamine-4-phosphate analogs of lipid A demonstrates the chemical versatility of D-galactosamine derivatives, highlighting a methodology for chemical differentiation among amino and hydroxyl groups of D-galactosamine derivatives, showcasing its adaptability in synthesis processes (Sano, Ikeda, & Achiwa, 1993).
Molecular Structure Analysis
The molecular structure of D-(+)-Galactosamine hydrochloride is characterized by its unique configuration of amino and hydroxyl groups. Studies have highlighted the structural properties of similar compounds, providing insights into the molecular framework and how it contributes to its chemical behavior. For instance, D-Mannosamine hydrochloride, a related compound, showcases ionic hydrogen bonding involving chloride and aminium ions, which could be analogous to structural characteristics seen in D-(+)-Galactosamine hydrochloride (Lin, Oliver, & Serianni, 2022).
Chemical Reactions and Properties
D-(+)-Galactosamine hydrochloride participates in various chemical reactions due to its functional groups. It induces a selective deficiency of UTP in the liver without affecting ATP, GTP, or CTP pools, highlighting its specific interaction with nucleotide synthesis pathways (Keppler, Pausch, & Decker, 1974). This specificity underscores the compound's potential for targeted biochemical applications.
Physical Properties Analysis
While specific studies detailing the physical properties of D-(+)-Galactosamine hydrochloride, such as solubility, melting point, and crystalline structure, were not highlighted in the available literature, the physical properties can generally be inferred from its chemical structure and related compounds. These properties are critical for understanding its behavior in various solvents and conditions, affecting its application in scientific research.
Chemical Properties Analysis
The chemical properties of D-(+)-Galactosamine hydrochloride, including its reactivity with other compounds, stability under different conditions, and potential for derivative formation, are central to its utility in biochemical and pharmaceutical research. For example, the transformation of 2-amino-2-deoxy-D-glucose into derivatives of D-galactose and D-galactosamine illustrates the compound's flexibility and reactivity, essential for synthesizing complex molecules (Hill & Hough, 1968).
Scientific Research Applications
Model of Fulminant Hepatic Failure : It is used to develop an animal model of fulminant hepatic failure, particularly in rats. This model is significant for studying brain dysfunction and evaluating potential treatments (Watanabe, Higashi, & Nagashima, 1979).
Study of Hepatotoxic Effects : Researchers have utilized D-(+)-Galactosamine hydrochloride in experiments to investigate its hepatotoxic effects and oxidative stress in rats (Cynthia Shankari & Prabhu, 2022).
Crystalline Form and Derivatives Study : Its crystalline form and the characterization of its crystalline derivatives have been subjects of scientific investigation (Jeanloz & Stoffyn, 1954).
Liver Disease Research : This compound induces acute self-limiting liver disease in rats, involving increased expression of various proteins and integrins, making it a valuable tool for liver disease research (Jonker et al., 1992).
Inhibition of Protein and Glycoprotein Secretion : D-galactosamine administration has been shown to inhibit protein and glycoprotein secretion by rat liver, affecting secretion times for specific glycoproteins (Bauer, Lukaschek, & Reutter, 1974).
Quantitative Determination in Biological Samples : It can be used for the quantitative determination of hexosamine hydrochloride in biological samples, which is crucial in biochemical research (Haas & Weigerding, 1970).
Study of Hepatocellular Injury : It is utilized as an experimental model of hepatocellular injury, inducing oxidative and nitrosative stress in cultured human hepatocytes (Rodríguez-Ariza et al., 2005).
Sensitization to Lethal Effects of Bacterial Endotoxin : D-galactosamine sensitizes animals to the lethal effects of bacterial endotoxin and tumor necrosis factor-alpha, useful in studies related to immune responses (Alcorn, Fierer, & Chojkier, 1992).
Safety And Hazards
- Toxicity : While generally considered safe, excessive consumption can lead to adverse effects.
- Handling Precautions : Proper handling and protective equipment are necessary.
- Allergenicity : Some individuals may be allergic to galactosamine.
Future Directions
Research on D-(+)-Galactosamine hydrochloride continues to explore its applications in medicine, biochemistry, and materials science. Investigations into its potential therapeutic uses, such as anti-inflammatory properties or cancer treatment, are ongoing.
properties
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-BMZZJELJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031356 | |
Record name | Galactosamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-(+)-Galactosamine hydrochloride | |
CAS RN |
1772-03-8 | |
Record name | Galactosamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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